7-Chlorodibenzo[b,d]furan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7ClO2 |
|---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
7-chlorodibenzofuran-4-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-4-5-8-9-2-1-3-10(14)12(9)15-11(8)6-7/h1-6,14H |
InChI Key |
ZCXQYSMKVQAERC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 7 Chlorodibenzo B,d Furan 4 Ol
Environmental Transformation Mechanisms and Pathways
Photochemical Degradation Pathways
The photochemical degradation of chlorinated dibenzofurans is a significant environmental transformation process. Studies on related compounds, such as 2,8-dichlorodibenzofuran, reveal that irradiation with ultraviolet (UV) light, particularly at wavelengths around 310 nm, or exposure to natural sunlight, induces decomposition. The primary photochemical reaction observed is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic rings. nih.gov
For 7-Chlorodibenzo[b,d]furan-4-ol, the photochemical degradation pathway would likely be initiated by the absorption of UV radiation, leading to the homolytic cleavage of the carbon-chlorine bond. This process results in the formation of a dibenzofuranyl radical and a chlorine radical. The subsequent abstraction of a hydrogen atom from the solvent or surrounding medium by the dibenzofuranyl radical would yield dibenzo[b,d]furan-4-ol. Prolonged irradiation can lead to further degradation, potentially forming polymeric products. nih.gov While specific studies on this compound are not prevalent, the behavior of other chlorinated dibenzofurans suggests that dechlorination is the principal degradation pathway under photolytic conditions. nih.gov
Table 1: Photodegradation Products of Chlorinated Dibenzofurans
| Starting Compound | Condition | Major Transformation | Products |
|---|---|---|---|
| 2,8-Dichlorodibenzofuran | UV irradiation (310 nm) in hexane or methanol (B129727) | Reductive Dechlorination | Monochlorodibenzofuran, Dibenzofuran (B1670420) |
| Octachlorodibenzofuran | UV irradiation (310 nm) in hexane or methanol | Reductive Dechlorination | Heptachloro-, Hexachloro-, etc. dibenzofurans |
This table is based on findings from the photochemical degradation of representative chlorinated dibenzofurans. nih.gov
Oxidative Transformation Processes (e.g., Hydroxyl Radical Reactions)
Oxidative processes, particularly reactions with hydroxyl radicals (•OH), are crucial in the transformation of aromatic compounds in various environments. The hydroxyl radical is a powerful, non-selective oxidant that can initiate the degradation of persistent organic pollutants. nist.gov The reaction of hydroxyl radicals with aromatic compounds like dibenzofurans can proceed via two primary mechanisms: electrophilic addition to the aromatic ring or hydrogen atom abstraction.
For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing chlorine atom will influence the sites of •OH attack. Electrophilic addition of a hydroxyl radical to the aromatic rings is expected to be a dominant pathway, forming hydroxycyclohexadienyl radical intermediates. These intermediates can then undergo further reactions, such as dehydration or reaction with oxygen, leading to the formation of hydroxylated and potentially ring-opened products.
Fungal systems, such as those involving white-rot fungi like Phlebia lindtneri, are known to oxidize chlorinated dibenzofurans. oup.comnih.gov These organisms utilize extracellular enzymes that can hydroxylate the aromatic rings. For instance, 2,8-dichlorodibenzofuran (2,8-diCDF) is metabolized by P. lindtneri to a hydroxy-diCDF derivative. nih.gov This suggests that a similar enzymatic hydroxylation could be a transformation pathway for this compound, potentially adding another hydroxyl group to the structure. The thermal degradation of related compounds like 4-chlorobiphenyl under oxidative conditions has also been shown to produce monochlorodibenzofurans. researchgate.net
Microbial Degradation of Dibenzofuran Scaffolds
The microbial degradation of dibenzofuran and its chlorinated derivatives has been extensively studied, providing a model for the environmental fate of these compounds. ethz.chasm.org Bacteria capable of utilizing dibenzofuran as a sole carbon and energy source have been isolated, including species of Sphingomonas, Pseudomonas, and Terrabacter. asm.orgoup.comnih.gov
The primary mechanism for the aerobic bacterial degradation of the dibenzofuran scaffold involves an angular dioxygenation at the 4 and 4a positions. ethz.chasm.org This reaction is catalyzed by a multi-component enzyme system, dibenzofuran 4,4a-dioxygenase, which introduces two hydroxyl groups. ethz.ch This creates an unstable hemiacetal, which spontaneously cleaves to form 2,2',3-trihydroxybiphenyl. nih.gov
The 2,2',3-trihydroxybiphenyl intermediate then undergoes meta-ring cleavage by an extradiol dioxygenase, followed by a series of hydrolytic and oxidative steps. nih.gov This pathway ultimately leads to the formation of central metabolites like salicylic acid or gentisic acid, which can then enter the Krebs cycle. asm.orgnih.govnih.gov The presence of chlorine substituents on the dibenzofuran ring can affect the rate and specificity of the initial dioxygenase attack. oup.comnih.gov For this compound, bacteria would likely employ a similar angular dioxygenation to initiate the cleavage of the furan (B31954) ring system.
Table 2: Key Steps in the Microbial Degradation of Dibenzofuran
| Step | Reaction | Key Enzyme(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Angular Dioxygenation | Dibenzofuran 4,4a-dioxygenase | cis-2,3-dihydro-2,3-dihydroxy-dibenzofuran |
| 2 | Dehydrogenation & Rearomatization | Dehydrogenase | 2,2',3-Trihydroxybiphenyl |
| 3 | Meta-Ring Cleavage | 2,2',3-Trihydroxybiphenyl dioxygenase | 2-Hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid |
This table outlines the generalized aerobic degradation pathway for the unsubstituted dibenzofuran scaffold. ethz.chnih.gov
Electrophilic and Nucleophilic Substitution Reactions in Substituted Dibenzofurans
The reactivity of the this compound ring system in substitution reactions is governed by the electronic effects of the chloro, hydroxyl, and ether-like furan oxygen substituents.
Electrophilic Substitution: In electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions), the directing effects of the existing substituents determine the position of the incoming electrophile. byjus.commasterorganicchemistry.com
The hydroxyl group (-OH) at position 4 is a powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance.
The furan oxygen also acts as an activating, ortho, para-directing group.
The chlorine atom (-Cl) at position 7 is a deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.
Considering these effects on this compound, the positions most activated towards electrophilic attack would be those ortho and para to the strongly activating hydroxyl group. Therefore, electrophiles are most likely to attack positions 3 and 1. Studies on the nitration of unsubstituted dibenzofuran show that substitution occurs preferentially at the 3-position, followed by the 2-position. rsc.org The presence of the activating -OH group at position 4 would strongly reinforce substitution at the 3-position.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org The aromatic ring itself must be electron-poor to be susceptible to attack by a nucleophile.
In this compound, the chlorine at position 7 could potentially act as a leaving group. However, the ring system is not strongly activated towards nucleophilic attack. The hydroxyl group is electron-donating, which disfavors the SNAr mechanism. For a nucleophile to replace the chlorine atom, harsh reaction conditions or the presence of additional, powerful electron-withdrawing groups on the ring would likely be necessary. libretexts.org More facile intramolecular SNAr reactions have been used to synthesize the dibenzofuran ring system itself from suitably substituted biaryl phenols. acs.org
Computational and Theoretical Investigations of 7 Chlorodibenzo B,d Furan 4 Ol
Quantum Chemical Calculations of Chlorodibenzofurans
Quantum chemical calculations are fundamental to predicting the molecular properties of chlorinated dibenzofurans. These methods, including Density Functional Theory (DFT) and other ab initio approaches, allow for the detailed examination of the electronic structure and energy of these molecules, providing insights into their stability and reactivity.
Energy Landscapes and Reaction Pathways
The formation and degradation of chlorinated dibenzofurans involve complex reaction sequences that can be elucidated through the mapping of potential energy surfaces. For instance, the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs) from precursors like 2-chlorophenol (B165306) has been investigated using DFT calculations. nih.gov These studies reveal the intricate radical-radical coupling mechanisms and the sequence of reactions leading to the formation of various congeners. nih.gov The coupling of 2-chlorophenoxy radicals, for example, can lead to the formation of chlorinated bis-keto dimers, which are key intermediates in the pathway to PCDF formation, with a calculated transition state barrier of 9.4 kcal/mol at 0 K. nih.gov
Mechanistic and kinetic studies on the formation of dibenzofuran (B1670420) and its hydroxylated derivatives from catechol, a model for phenolic compounds in biomass, also provide valuable insights. nih.gov These investigations show that coupling reactions involving o-semiquinone radicals can generate direct precursors for hydroxylated dibenzofurans. nih.gov The reaction and activation enthalpies for the formation of these hydroxylated derivatives initiated by C-C cross-linkages are found to be very similar to those for the formation of chlorinated dibenzofurans from chlorophenols, suggesting analogous reaction pathways. nih.govcore.ac.uk
Thermodynamic and Kinetic Considerations of Transformation Processes
The thermodynamic stability and kinetic reactivity of chlorinated dibenzofurans are crucial for understanding their environmental persistence and transformation. Quantum chemical methods have been employed to calculate the thermodynamic properties, such as standard enthalpies of formation (ΔHf⁰(298 K)), standard entropies (S⁰(298 K)), and heat capacities (Cp(T)), for a range of polychlorinated dibenzofurans and their radical intermediates. tandfonline.com These calculations are essential for analyzing the feasibility of various formation and degradation pathways.
For example, thermochemical kinetic analysis can be used to examine important homogeneous pathways for PCDF formation. tandfonline.com Reaction pathway analysis indicates that several routes involving unimolecular HCl elimination or the loss of a chlorine atom are likely for the formation of chlorinated PCDFs following the addition of a hydroxyl radical to a chlorinated aromatic precursor. tandfonline.comcapes.gov.br The equilibrium constants calculated from the estimated thermodynamic properties strongly favor the formation of PCDF products. tandfonline.com
The relative stability of different PCDF isomers is influenced by the degree and pattern of chlorination. Quantum chemical studies have shown that intra-ring interactions between substituents are a major predictor of the relative stability of these compounds. mdpi.combohrium.comresearchgate.net
Molecular Modeling of Structural and Electronic Properties
Molecular modeling techniques are instrumental in exploring the three-dimensional structure and electronic characteristics of 7-Chlorodibenzo[b,d]furan-4-ol, which in turn govern its physical properties and chemical reactivity.
Conformational Analysis and Stability
The planarity of the dibenzofuran ring system is a key structural feature that can be influenced by the presence of substituents. Quantum chemical calculations have been used to analyze the planarity of various polychlorinated dibenzofurans. mdpi.com The substitution pattern, particularly the presence of chlorine atoms in ortho positions, can affect the dihedral angles between the phenyl rings, although dibenzofurans are generally more rigid than polychlorinated biphenyls (PCBs). mdpi.com
Electron Density Distribution and Reactivity Prediction
The distribution of electron density within the this compound molecule is fundamental to its reactivity. The presence of the electronegative chlorine atom and the electron-donating hydroxyl group significantly influences the electronic landscape of the aromatic rings. The chlorine atom typically acts as an electron-withdrawing group through induction but a weak deactivating director in electrophilic aromatic substitution, while the hydroxyl group is a strong activating group.
The molecular electrostatic potential (MEP) and local ionization energy surfaces are powerful tools for predicting reactive sites. semanticscholar.org For halogenated aromatic compounds, the electron density is anisotropically distributed around the halogen atom, which can lead to the formation of halogen bonds. nih.gov The interplay of the electronic effects of the chloro and hydroxyl substituents will determine the most likely sites for electrophilic, nucleophilic, and radical attack. For instance, the hydroxyl group is expected to direct electrophilic substitution to the ortho and para positions relative to it, while the chlorine atom's directing effects would also play a role.
Simulation of Environmental Fate and Reactivity
Computational models are essential for predicting the environmental distribution, persistence, and transformation of chlorinated aromatic compounds like this compound.
The environmental fate of chemicals is determined by processes such as transport, degradation, and bioaccumulation. researchgate.net Multimedia environmental fate models, such as the BETR-Global model, can simulate the global dispersion of persistent organic pollutants. nih.govnih.gov These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and use the physicochemical properties of the compound to predict its distribution. researchgate.netnih.gov
For chlorinated aromatic compounds, atmospheric degradation is often initiated by reaction with hydroxyl (OH) radicals. The kinetics of these reactions can be studied computationally to estimate atmospheric lifetimes. The degradation of chlorinated dibenzofurans in soil and sediment can occur through microbial action, often involving dioxygenase enzymes that can act on the aromatic rings. nih.gov The specific substitution pattern of chlorine and other functional groups can significantly influence the rate and products of microbial degradation. nih.gov
Atmospheric Lifetime Prediction
The persistence of a chemical in the atmosphere is a critical factor in determining its potential for long-range transport and environmental impact. The atmospheric lifetime of gas-phase organic compounds is primarily governed by their rates of reaction with atmospheric oxidants and their susceptibility to photolysis.
The general findings for polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) indicate that the atmospheric lifetime generally increases with the degree of chlorination. nih.gov For gas-phase PCDFs with fewer chlorine atoms, the estimated tropospheric lifetimes can be less than a day, while more heavily chlorinated congeners can persist for much longer. nih.gov Although a precise atmospheric lifetime for this compound has not been reported in the literature, computational models could be employed to estimate it. Such a model would calculate the rate constant for the reaction with •OH, which is the primary determinant of the atmospheric lifetime for such compounds.
Table 1: Key Factors Influencing the Atmospheric Lifetime of Chlorinated Dibenzofurans
| Factor | Description | Relevance to this compound |
| Reaction with Hydroxyl Radicals (•OH) | The primary degradation pathway for many gas-phase organic pollutants in the troposphere. nih.gov | The rate of this reaction is a key determinant of the atmospheric lifetime. The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group will affect the reactivity of the aromatic system towards •OH radicals. |
| Photolysis | Degradation of a molecule caused by the absorption of light. | While a potential degradation pathway, for less chlorinated dibenzofurans, reaction with •OH is generally considered more significant. nih.gov |
| Degree of Chlorination | The number of chlorine atoms on the dibenzofuran structure. | Generally, as the number of chlorine atoms increases, the atmospheric lifetime also increases. nih.gov As a monochlorinated compound, this compound is expected to have a shorter lifetime than more highly chlorinated congeners. |
| Gas-Particle Partitioning | The distribution of a chemical between the gas phase and atmospheric particles. | Compounds associated with particles have different removal mechanisms (wet and dry deposition) and are less susceptible to gas-phase degradation, potentially increasing their overall atmospheric residence time. nih.gov |
Interaction with Environmental Matrices
The fate and transport of this compound in terrestrial and aquatic environments are largely dictated by its interactions with various environmental matrices, such as soil organic matter and clay minerals. Computational studies on similar molecules can provide a qualitative understanding of the likely interaction mechanisms.
The structure of this compound, possessing a hydrophobic chlorinated dibenzofuran backbone and a polar hydroxyl group, suggests it will exhibit complex sorption behaviors. The aromatic rings and the chlorine atom contribute to its lipophilicity, which would favor partitioning into soil organic matter. huji.ac.il Computational models, such as coarse-grained molecular dynamics simulations, have been used to investigate the molecular-scale interactions of organic pollutants with components of soil organic matter, like humic substances. chemrxiv.org These studies can reveal how factors like polymer polarity and environmental pH govern these interactions.
The hydroxyl group introduces polarity and the potential for hydrogen bonding. This functionality can lead to specific interactions with polar sites on soil minerals and organic matter. Atomistic simulations, including DFT calculations and classical molecular dynamics, have been effectively used to study the adsorption of organic micropollutants containing hydroxyl groups onto the surfaces of clay minerals like montmorillonite. nih.gov These computational approaches can elucidate the coordination of the molecule with surface ions and the energetics of the adsorption process. For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, enhancing its sorption to mineral surfaces that have complementary functional groups. nih.gov
The presence of dissolved organic matter (DOM) in soil and water can also influence the mobility of this compound. Computational studies can help to understand the interactions between the compound and DOM, which may lead to either enhanced or reduced sorption to the solid phase depending on the specific conditions. huji.ac.il
Table 2: Potential Interactions of this compound with Environmental Matrices
| Environmental Matrix | Potential Interaction Mechanisms | Computational Investigation Methods |
| Soil Organic Matter (SOM) | Hydrophobic interactions with the chlorinated aromatic rings. Partitioning into the lipophilic domains of SOM. huji.ac.il | Coarse-grained molecular dynamics simulations. chemrxiv.org |
| Clay Minerals (e.g., Montmorillonite) | Hydrogen bonding involving the hydroxyl group. Coordination with exchangeable cations on the clay surface. nih.govjwent.net | Density Functional Theory (DFT), Classical Molecular Dynamics. nih.gov |
| Dissolved Organic Matter (DOM) | Formation of soluble complexes, potentially increasing mobility. Co-sorption onto mineral surfaces, potentially decreasing mobility. huji.ac.il | Molecular docking and dynamics simulations. |
Advanced Analytical Methodologies for the Characterization and Detection of 7 Chlorodibenzo B,d Furan 4 Ol
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing 7-Chlorodibenzo[b,d]furan-4-ol, providing the necessary separation from interfering compounds and isomeric congeners. The choice of technique is heavily influenced by the compound's polarity.
High-Resolution Gas Chromatography (HRGC)
High-Resolution Gas Chromatography (HRGC) is a benchmark technique for the separation of polychlorinated dibenzofurans (PCDFs) and related compounds. publications.gc.canih.govnih.gov Its high resolving power is essential for separating the numerous PCDF congeners that may be present in a sample. However, the direct analysis of polar, hydroxylated compounds like this compound by GC is challenging due to their low volatility and tendency to adsorb onto active sites in the GC system.
To overcome these limitations, a crucial derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile ether or ester group. nih.govcolostate.edu This process enhances thermal stability and improves chromatographic peak shape. colostate.edu Silylation is one of the most prevalent methods, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. colostate.edusigmaaldrich.com
Derivatization Process: A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comresearchgate.netnih.gov The reaction involves heating the dried sample extract with the derivatization reagent. nih.gov For instance, a typical procedure might involve adding BSTFA to the sample residue and heating at 90°C for 30 minutes to ensure complete reaction. nih.gov
Following derivatization, the resulting TMS-ether of this compound can be effectively separated using HRGC, typically with a low-polarity capillary column such as a DB-5MS. wur.nl
| Parameter | Typical Setting |
|---|---|
| Column | DB-5MS (or equivalent), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness wur.nl |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp ~150°C, ramp to ~300°C |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.netnih.gov |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) presents a powerful alternative for the analysis of polar compounds, often circumventing the need for derivatization. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.gov While supercritical CO₂ itself is non-polar, its solvating power can be modulated by adding polar organic solvents (modifiers) such as methanol (B129727). nih.govvt.edu
This technique is well-suited for analyzing moderately polar to polar compounds like this compound. nih.gov The separation is typically performed in a normal-phase mode using polar stationary phases. nih.gov
Key SFC Parameters:
Stationary Phases: Polar columns such as 3-aminopropyl bonded silica (B1680970) (NH₂), propanediol (B1597323) bonded silica (Diol), or 2-picolylamine (2-PIC) are effective for retaining and separating polar analytes. nih.govnih.gov
Mobile Phase: The mobile phase consists of supercritical CO₂ with a gradient of a polar modifier, like methanol. The addition of small amounts of additives (e.g., ammonium (B1175870) formate, water) to the modifier can significantly improve peak shape and resolution for highly polar compounds. nih.gov
SFC offers the advantages of faster analysis times and reduced organic solvent consumption compared to traditional liquid chromatography, making it a greener analytical choice. nih.gov
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) provides the high degree of sensitivity and selectivity required for the unambiguous identification and trace-level quantification of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with HRGC (HRGC/HRMS), is considered the gold standard for the analysis of dioxins and furans. nih.govnih.govepa.gov This is the required technique in many regulatory methods, such as U.S. EPA Method 8290A. epa.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing the elemental composition of the ion to be determined. This capability is essential for distinguishing the target analyte from co-eluting matrix interferences that may have the same nominal mass but a different exact mass. For PCDF analysis, a mass resolution of >10,000 is typically required.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) has emerged as a reliable and more accessible alternative to HRMS for the analysis of PCDFs. nih.govosti.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the derivatized analyte) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. wikipedia.org This process, known as Selected Reaction Monitoring (SRM), provides an exceptionally high degree of selectivity.
For derivatized PCDFs, the fragmentation process often involves the characteristic loss of a COCl group from the precursor ion. osti.gov The use of atmospheric-pressure chemical ionization (APCI) sources with GC-MS/MS can produce a dominant molecular ion with minimal fragmentation, which enhances selectivity when this molecular ion is used as the precursor for MS/MS analysis. wur.nl
Alternatively, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) can be used for direct analysis without derivatization. mdpi.com In this approach, electrospray ionization (ESI) in negative mode (ESI-) is typically employed, as the phenolic proton is readily lost to form a [M-H]⁻ precursor ion. mdpi.com
| Technique | Principle | Advantage | Derivatization Required? |
|---|---|---|---|
| HRGC/HRMS | High-resolution separation (GC) with high-accuracy mass detection (MS) nih.govepa.gov | Gold standard for specificity; resolves isobaric interferences nih.gov | Yes (for GC) |
| GC-MS/MS | High-resolution separation (GC) with highly selective detection via fragmentation monitoring nih.gov | High selectivity and sensitivity; more accessible than HRMS osti.gov | Yes (for GC) |
| LC-MS/MS | Liquid-phase separation with highly selective detection via fragmentation monitoring mdpi.com | Direct analysis of polar compound mdpi.com | No |
Sample Preparation and Clean-up Procedures for Complex Matrices
The analysis of this compound is complicated by the complex nature of the matrices in which it is found, such as soil, sediment, and biological tissues. thermofisher.com These matrices contain a multitude of lipids and other organic compounds that can interfere with the analysis. thermofisher.com Therefore, a rigorous sample preparation and clean-up procedure is essential to isolate the analyte and remove these interferences. nih.gov
Extraction: Commonly used extraction techniques for persistent organic pollutants (POPs) from solid matrices include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction. epa.govthermofisher.comresearchgate.netrudn.ru The choice of solvent depends on the matrix, with toluene (B28343) or hexane/dichloromethane mixtures being frequently used. epa.gov
Clean-up: After extraction, the crude extract undergoes a comprehensive clean-up, often involving multiple column chromatography steps using different sorbents. A typical workflow is as follows:
Acidic Silica Column: The extract is first passed through a column containing silica gel impregnated with sulfuric acid. This step effectively removes a significant portion of interfering lipids and other acid-labile compounds. mdpi.comccbasilea-crestocolmo.org.uy
Multi-layer Silica/Alumina Column: Further purification is achieved using a column packed with layers of different sorbents, such as neutral silica, basic alumina, and activated carbon. publications.gc.caresearchgate.net These materials separate compounds based on their polarity and planar structure. Non-polar compounds like parent PCDFs and PCBs are eluted first with non-polar solvents (e.g., hexane).
Fractionation for Phenolic Compounds: To isolate the more polar hydroxylated compounds like this compound, a more polar solvent or a reverse elution is required. For example, after the non-polar fraction is collected, the column can be back-flushed with a more polar solvent like toluene to elute the retained phenolic compounds. publications.gc.ca This fractionation is critical for separating OH-PCDFs from their non-hydroxylated parent compounds.
This multi-step process is vital for reducing matrix effects, preventing contamination of the analytical instrument, and achieving the low detection limits necessary for environmental and toxicological monitoring. nih.gov
Extraction Techniques
The initial step in the analytical workflow is the effective extraction of the target analyte from the sample matrix. Modern extraction techniques offer significant advantages over traditional methods like Soxhlet extraction, primarily by reducing solvent consumption and extraction time while improving efficiency and reproducibility. chromatographyonline.commdpi.comthermofisher.com
Supercritical Fluid Extraction (SFE) SFE utilizes a fluid, most commonly carbon dioxide (CO₂), at temperatures and pressures above its critical point. In this supercritical state, the fluid possesses unique properties, exhibiting gas-like viscosity and diffusivity along with liquid-like density and solvating power. nih.gov A key advantage of SFE is the ability to tune the solvent strength by modifying pressure and temperature. nih.govresearchgate.net For polar analytes like hydroxylated dibenzofurans, the polarity of supercritical CO₂ can be increased by adding a polar co-solvent, or modifier, such as methanol or ethanol. mdpi.com This technique is recognized as a green technology due to its reduction in organic solvent use. researchgate.netcsic.es
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) PLE, also known as Accelerated Solvent Extraction (ASE), employs conventional solvents at elevated temperatures (e.g., 100-180°C) and pressures (e.g., 1500-2000 psi). mdpi.comnih.govtaylorandfrancis.comepa.gov These conditions keep the solvent in its liquid state above its normal boiling point, leading to enhanced extraction kinetics and efficiency. The high temperatures decrease solvent viscosity and increase analyte solubility, while high pressure forces the solvent into the matrix pores. mdpi.comtaylorandfrancis.com This EPA-approved method (SW-846 3545A) is applicable for the extraction of polychlorinated dibenzofurans (PCDFs) from various solid matrices, including soils, sediments, and sludges. epa.govfishersci.com It significantly reduces extraction times (minutes vs. hours) and solvent volumes compared to traditional methods. fishersci.comthermoscientific.com
Headspace Solid-Phase Microextraction (HS-SPME) HS-SPME is a solvent-free sample preparation technique particularly suited for volatile and semi-volatile compounds. mdpi.comnews-medical.net It involves exposing a fused silica fiber coated with a specific stationary phase to the headspace above a sample. news-medical.net Analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. mdpi.com The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction temperature, and time. nih.govnih.gov For semi-volatile compounds like chlorinated dibenzofurans, elevating the sample temperature can increase vapor pressure and improve extraction sensitivity. nih.gov
Microwave-Assisted Extraction (MAE) MAE utilizes microwave energy to heat the extraction solvent and sample matrix, accelerating the release of analytes. biochemjournal.comnih.gov The direct and efficient heating of the solvent within the matrix creates localized high pressure, causing the rupture of matrix cell walls and enhancing the desorption of target compounds into the solvent. biochemjournal.com MAE offers benefits such as reduced extraction time (often under an hour), lower solvent consumption, and higher sample throughput compared to conventional methods. chromatographyonline.com Studies have shown MAE to be highly efficient for extracting PCDFs from environmental samples like fly ash, with recoveries equivalent to or better than those from Soxhlet extraction. chromatographyonline.com
Subcritical Water Extraction (SCWE) SCWE, also known as pressurized hot water extraction, uses water at temperatures between 100°C and its critical point (374°C) under sufficient pressure to maintain its liquid state. watereurope.eu As the temperature of water increases, its dielectric constant decreases, making it behave like a polar organic solvent such as methanol or ethanol. mdpi.com This property allows it to effectively extract a wide range of compounds, including moderately polar ones. SCWE is considered an environmentally friendly "green" technique as it avoids the use of organic solvents. watereurope.eu The extraction efficiency can be optimized by adjusting the temperature, which in turn modifies the solvating properties of the water. mdpi.com
Table 1: Comparison of Modern Extraction Techniques for Chlorinated Dibenzofurans
| Technique | Principle | Typical Solvents | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| SFE | Extraction with a fluid above its critical T and P | Supercritical CO₂, often with polar co-solvents (e.g., methanol) | Green (low organic solvent use), tunable selectivity | High initial equipment cost, may require co-solvents for polar analytes |
| PLE / ASE | Solvent extraction at elevated temperature and pressure | Toluene, n-heptane, hexane/acetone | Fast, efficient, reduced solvent use, automated | Potential for thermal degradation of labile compounds at high temperatures researchgate.net |
| HS-SPME | Adsorption of headspace volatiles onto a coated fiber | Solvent-free | Fast, simple, solvent-free, integrates sampling and preconcentration | Matrix effects can be an issue nih.gov, limited to volatile/semi-volatile analytes |
| MAE | Microwave energy heats solvent and sample matrix | Toluene, hexane/acetone | Very fast, reduced solvent use, high throughput | Requires microwave-transparent solvents, safety considerations with flammable solvents |
| SCWE | Extraction with water at high temperature and pressure | Water | "Green" (no organic solvents), tunable polarity | High temperatures can degrade some analytes, requires high-pressure equipment |
Extensive Column-Chromatographic Cleanup Protocols
Following extraction, the raw extract contains the target analytes along with a multitude of co-extracted interfering compounds (e.g., lipids, PCBs, other chlorinated aromatics). A thorough cleanup procedure is essential to remove these interferences, which can otherwise compromise chromatographic analysis and mass spectrometric detection. Multi-column chromatographic systems are commonly employed for this purpose.
These systems typically use a sequence of columns packed with different adsorbents, such as silica, alumina, and carbon. fms-inc.com
Acid/Base Silica Columns: A common first step involves passing the extract through a column containing silica gel modified with sulfuric acid and/or sodium hydroxide. This effectively removes oxidizable and acid/base-labile interferences like lipids. epa.gov
Alumina Columns: Alumina (aluminum oxide) is used to separate compounds based on polarity and is effective in removing certain classes of interfering compounds. acs.org
Carbon Columns: Activated carbon, often graphitized carbon (e.g., PX-21), is highly effective for isolating planar compounds like PCDDs and PCDFs from non-planar interferences such as PCBs. epa.gov The target compounds are strongly adsorbed onto the carbon. After washing the column with solvents to elute interferences, the PCDFs are recovered by back-flushing the column with a strong solvent like toluene. fms-inc.comepa.gov
Automated cleanup systems, which integrate these different columns, have been developed to improve reproducibility, reduce manual labor, and minimize the risk of sample contamination. fms-inc.comnih.gov These systems precisely control the loading, washing, and elution steps, ensuring a highly purified fraction for final analysis. researchgate.net
Table 2: Typical Multi-Column Cleanup Protocol for PCDF Analysis
| Column Stage | Adsorbent Material | Purpose | Eluting Solvents (Example) |
|---|---|---|---|
| Stage 1 | Multilayer Silica (Acidic, Basic, Neutral) | Removal of lipids and gross polar interferences | Hexane |
| Stage 2 | Basic Alumina | Further removal of interferences, separation from some PCBs | Hexane, Dichloromethane/Hexane mixtures |
| Stage 3 | Activated Carbon (e.g., PX-21) | Isolation of planar PCDFs from non-planar interferences (e.g., PCBs) | Interferences eluted with: Hexane:Dichloromethane, Ethyl acetate (B1210297):Toluene. PCDFs collected by reverse elution with: Toluene. fms-inc.comepa.gov |
Emerging Analytical Technologies for Trace Analysis and Isomer Differentiation
The analysis of this compound is complicated by the need for extremely low detection limits and the ability to differentiate it from other monochlorodibenzofuran isomers. While gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) remains the gold standard, emerging technologies are continuously improving analytical capabilities.
Advanced mass spectrometry techniques, such as tandem mass spectrometry (GC-MS/MS), offer enhanced selectivity and sensitivity by monitoring specific fragmentation transitions, which helps to reduce background noise and improve detection limits in complex matrices.
For isomer differentiation, comprehensive two-dimensional gas chromatography (GC×GC) coupled to time-of-flight mass spectrometry (TOF-MS) is a powerful emerging tool. GC×GC provides significantly higher peak capacity and separation power compared to single-column GC, enabling the resolution of closely co-eluting isomers that would otherwise overlap. The fast acquisition speeds of TOF-MS are well-suited to the sharp, narrow peaks produced by GC×GC, providing full-spectrum data for confident identification. These advanced techniques are critical for accurately assessing the presence and concentration of specific PCDF congeners like this compound in challenging samples.
Derivatives and Non Medicinal Applications of 7 Chlorodibenzo B,d Furan 4 Ol
Design and Synthesis of Novel Derivatives
The design of new molecules based on the 7-Chlorodibenzo[b,d]furan-4-ol structure focuses on leveraging its existing functional groups and aromatic backbone to create compounds with enhanced electronic, photophysical, or coordination capabilities.
Structural Modifications and Substituent Effects
Structural modifications of the this compound skeleton are key to fine-tuning its molecular and electronic properties. The inherent chloro and hydroxyl substituents serve as primary handles for derivatization and also influence the reactivity of the aromatic rings.
The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the properties of the dibenzofuran (B1670420) system. For instance, the introduction of electron-withdrawing groups can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), while electron-donating groups tend to raise them. This modulation is crucial for designing materials with specific energy gaps for applications like OLEDs.
Studies on polychlorinated dibenzofurans (PCDFs) have shown that the chlorination pattern systematically changes the molecule's quadrupole moments and polarizabilities. nih.gov This suggests that the position and number of halogen substituents are critical in determining the intermolecular interactions, which are often dispersion-based rather than electrostatic. nih.gov For this compound, further modifications, such as introducing nitro groups (-NO2) or methyl groups (-CH3), could be used to tune these electronic properties precisely. mdpi.com
Table 1: Effect of Substituent Type on Molecular Properties
| Substituent Type | Example Group | Effect on Frontier Orbitals (HOMO/LUMO) | Impact on Molecular Properties |
|---|---|---|---|
| Electron-Donating | -OH, -OCH₃, -CH₃ | Increases energy levels | Enhances electron density on the aromatic ring |
| Electron-Withdrawing | -Cl, -CN, -NO₂ | Decreases energy levels | Reduces electron density, can improve electron transport |
| Sterically Bulky | -tert-butyl, spirobifluorene | Can be varied | Disrupts crystal packing, leading to amorphous materials with high glass transition temperatures |
Synthesis of Halogenated Analogues at Different Positions
The synthesis of halogenated analogues of dibenzofuran can be achieved through various organic reactions. Direct electrophilic halogenation of the dibenzofuran core is a common method. ekb.eg Given the existing substituents on this compound, their directing effects would influence the position of any new halogen atoms.
More advanced and specific methods often involve palladium-catalyzed cross-coupling reactions. nbinno.comacs.org These sophisticated techniques allow for precise control over the position of substitution. For example, a bromo-dibenzofuran intermediate can be coupled with other aromatic groups to build more complex molecules. nbinno.com This approach is instrumental in creating materials for organic electronics where specific substitution patterns are required to achieve desired charge transport and emission characteristics. nbinno.com
Key synthetic strategies for dibenzofuran derivatives include:
Palladium-catalyzed C-H activation/C-O cyclization: This method can form the dibenzofuran core from simpler precursors. acs.org
Suzuki and other cross-coupling reactions: These are used to attach various functional groups or other aromatic systems to a pre-formed, often halogenated, dibenzofuran scaffold. nbinno.comresearchgate.net
Electrophilic substitution: Reactions like halogenation and Friedel-Crafts can add substituents directly to the aromatic rings. ekb.egbiointerfaceresearch.com
Incorporation into Polycyclic Aromatic Systems
The rigid dibenzofuran unit is an excellent building block for constructing larger, more complex polycyclic aromatic systems. Its thermal stability and defined geometry are advantageous for creating well-defined materials. nbinno.com By using cross-coupling reactions, the this compound core can be linked to other aromatic structures like fluorene, carbazole, or anthracene. rsc.orgkhu.ac.kr
Advanced Materials Applications
The unique combination of rigidity, planarity, and thermal stability makes dibenzofuran derivatives, including those originating from this compound, highly suitable for advanced materials applications, particularly in organic electronics and coordination chemistry.
Photoelectronic Materials for Organic Light-Emitting Diodes (OLEDs)
Dibenzofuran derivatives have emerged as a significant class of materials for OLEDs. Their rigid structure contributes to high thermal stability and good film-forming properties, which are essential for device longevity and performance. They can be functionalized to act as host materials for phosphorescent emitters or as the emitters themselves. nbinno.com
By selecting appropriate substituents, the electronic properties of dibenzofuran derivatives can be tuned. For example, combining an electron-donating dibenzofuran unit with an electron-withdrawing unit like cyanofluorene creates a bipolar host material capable of efficiently transporting both holes and electrons. rsc.org This balanced charge transport is crucial for achieving high quantum efficiencies in OLEDs. rsc.org
Researchers have synthesized various dibenzofuran-based hosts that have led to highly efficient phosphorescent OLEDs (PhOLEDs). In one study, a host material incorporating dibenzofuran and cyanofluorene achieved a maximum external quantum efficiency of 25.3% in a yellow PhOLED. rsc.org Another study reported a blue OLED host based on an anthracene-dibenzofuran derivative that reached an external quantum efficiency of 7.26%. khu.ac.kr
Table 2: Performance of Selected Dibenzofuran-Based OLEDs
| Host Material Composition | Emitter Type | Max. External Quantum Efficiency (EQE) | Emission Color |
|---|---|---|---|
| Dibenzofuran-Cyanofluorene | Phosphorescent (Yellow) | 25.3% | Yellow |
| Anthracene-Dibenzofuran | Fluorescent (Blue) | 7.26% | Blue |
| Dibenzofuran-Spirobifluorene | Phosphorescent (Green/Blue) | High (specific value varies) | Green/Blue |
Coordination Chemistry Scaffolds
The dibenzofuran framework is an excellent scaffold for designing ligands for coordination chemistry and catalysis. nbinno.com The ability to introduce coordinating atoms (like oxygen from the hydroxyl group in this compound, or nitrogen via an amino group) at specific positions allows for the creation of multidentate ligands. nbinno.com These ligands can form stable complexes with a variety of transition metals. nbinno.com
The rigidity of the dibenzofuran backbone helps to control the geometry around the metal center, which is a critical factor for influencing the catalytic activity and selectivity of the resulting complex. nbinno.com For example, dibenzofuran-based ligands have been used to synthesize complexes with metals like copper, zinc, vanadium, rhodium, and palladium. nbinno.comresearchgate.net
Specific applications include:
Fluorescent Sensors: A dibenzofuran derivative of cyclen (a tetraazamacrocycle) was synthesized and complexed with copper(II) and zinc(II). Fluorescence studies showed that coordination to the metal ion resulted in a decrease in the ligand's emission, indicating potential for sensing applications. researchgate.net
Catalysis: Dibenzofuran has been incorporated into phosphine (B1218219) ligands for rhodium and palladium catalysis, which are used in important organic reactions like C-H activation and cross-coupling. nbinno.com Vanadium complexes with dibenzofuran-based Schiff base ligands have shown biomimetic activity, mimicking enzymes to catalyze oxidation reactions. nbinno.com
Pincer Ligands: The dibenzofuran backbone has been used to design pincer ligands, where the rigid structure forces a specific coordination geometry around a metal center, conferring high thermal stability to the complex. uwyo.edu
Agricultural and Industrial Applications
Pesticidal and Fungicidal Activity in Plant Protection
There is no available research data to support the use of this compound or its derivatives as pesticidal or fungicidal agents for plant protection.
Role as Intermediates in Fine Chemical Synthesis
There is no available information detailing the role of this compound as an intermediate in the synthesis of fine chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
